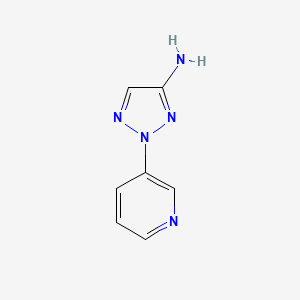

2-Pyridin-3-yltriazol-4-amine

Description

Significance of Pyridine (B92270) and Triazole Heterocycles in Contemporary Chemical Biology

The integration of pyridine and triazole scaffolds into a single molecular entity offers the potential for novel chemical properties and biological activities. This is driven by the established and diverse roles of each individual heterocycle in various scientific fields.

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous structure in many natural products and synthetic compounds. nih.govrsc.orgenpress-publisher.com In medicinal chemistry, the pyridine scaffold is valued for its ability to improve the water solubility and biochemical potency of drug candidates. nih.govresearchgate.net Its derivatives have found applications as antibacterial, anticancer, and antiviral agents. nih.govdovepress.com In materials science, pyridine-based compounds are utilized in the development of functional nanomaterials and as ligands in organometallic chemistry. nih.gov

Table 1: Applications of the Pyridine Scaffold

| Field | Applications |

| Medicinal Chemistry | Antibacterial agents, Anticancer therapies, Antiviral drugs, Improving drug solubility |

| Materials Science | Functional nanomaterials, Ligands for organometallic compounds, Asymmetric catalysis |

Triazoles are five-membered rings with three nitrogen atoms and exist in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole (B32235). benthamscience.comingentaconnect.commdpi.com This scaffold is considered a privileged structure in medicinal chemistry due to its presence in a wide array of bioactive compounds with antimicrobial, anticancer, and anti-inflammatory properties. mdpi.com The triazole ring's ability to form stable interactions with biological targets makes it a valuable component in drug design. mdpi.com In the realm of functional materials, triazoles are being explored for their use in light-emitting diodes and solar cells. benthamscience.combenthamdirect.comresearchgate.net

Table 2: Applications of the Triazole Scaffold

| Field | Applications |

| Medicinal Chemistry | Antimicrobial agents, Anticancer agents, Anti-inflammatory compounds, Antiviral drugs |

| Functional Materials | Organic light-emitting diodes (OLEDs), Solar cells, Corrosion inhibitors |

The combination of pyridine and triazole rings into a single hybrid molecule is a strategy employed to create new chemical entities with potentially enhanced or novel properties. benthamdirect.comresearchgate.net This molecular hybridization approach aims to leverage the distinct characteristics of each heterocycle. cbijournal.com For instance, the resulting hybrid may exhibit a unique biological activity profile that is different from its individual components. mdpi.com Research into pyridine-triazole hybrids has explored their potential as anticancer and antimicrobial agents. bohrium.comrsc.orgekb.eg

Triazole Scaffold Applications in Medicinal Chemistry and Functional Materials

Rationale for Investigating 2-Pyridin-3-yltriazol-4-amine

The specific arrangement of the pyridine and triazole rings in 2-Pyridin-3-yltriazol-4-amine, along with the presence of an amine group, provides a unique structural framework that warrants investigation.

The structure of 2-Pyridin-3-yltriazol-4-amine presents a distinct spatial arrangement of nitrogen atoms, which are key sites for forming coordination bonds with metal ions and hydrogen bonds with biological macromolecules. canterbury.ac.nzrroij.com The design of such heterocyclic ligands is a fundamental aspect of developing new catalysts and therapeutic agents. scholaris.caevitachem.com The specific connectivity of the pyridine ring at the 2-position of the triazole ring, and the amino group at the 4-position, influences the molecule's electronic properties and three-dimensional shape, which are critical determinants of its function.

The investigation of 2-Pyridin-3-yltriazol-4-amine is conceptually linked to the extensive body of research on other bioactive heterocyclic compounds. Many established drugs and clinical candidates feature pyridine or triazole rings. rsc.orgdovepress.com By studying novel combinations of these well-known pharmacophores, researchers can explore new areas of chemical space and potentially identify compounds with improved or novel mechanisms of action. mdpi.comacs.org The synthesis and characterization of such molecules contribute to a deeper understanding of structure-activity relationships in heterocyclic chemistry.

Structure

3D Structure

Propriétés

IUPAC Name |

2-pyridin-3-yltriazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-7-5-10-12(11-7)6-2-1-3-9-4-6/h1-5H,(H2,8,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEWLSLZPINQRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2N=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Pyridin 3 Yltriazol 4 Amine and Its Analogs

Synthetic Approaches to the 2-Pyridin-3-yltriazol-4-amine Core Structure

The construction of the 2-pyridin-3-yltriazol-4-amine framework can be achieved through various synthetic strategies, primarily focusing on the formation of the triazole ring.

Multi-component Reactions for Triazole Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like substituted triazoles in a single step. tandfonline.comresearchgate.net These reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the initial reactants.

For the synthesis of 1,2,3-triazoles, a common MCR is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.org This reaction involves the coupling of an azide (B81097) with a terminal alkyne. To obtain a 2-aryl-1,2,3-triazole, one-pot, three-component reactions have been developed. For instance, the reaction of chalcones, sodium azide, and aromatic halides in the presence of a copper catalyst can yield N-2-aryl-substituted-1,2,3-triazoles. researchgate.net Another approach involves a copper-catalyzed MCR of arylhydrazines, β-ketoesters, and tert-butyl nitrite (B80452) to produce N2-aryl 1,2,3-triazole-1-oxides. figshare.com

Microwave-assisted MCRs have also been employed for the synthesis of 1,4-disubstituted 1,2,3-triazoles, demonstrating high efficiency and good yields. tandfonline.com These methods often utilize environmentally benign solvents like polyethylene (B3416737) glycol. tandfonline.com

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Arylhydrazines, β-ketoesters, tert-butyl nitrite | Copper catalyst | N2-aryl 1,2,3-triazole-1-oxides | figshare.com |

| Chalcones, sodium azide, aromatic halides | Copper oxide | N-2-aryl-substituted-1,2,3-triazoles | researchgate.net |

| Aldehydes, nitroalkanes, sodium azide | Microwave irradiation, PEG-400 | 4-aryl-NH-1,2,3-triazoles | tandfonline.com |

| Azides, bromides, alkynes | Microwave irradiation | 1,4-disubstituted 1,2,3-triazoles | tandfonline.com |

Cyclization Reactions for Pyridine-Fused Triazole Systems

Cyclization reactions are fundamental in forming the fused ring systems of triazolopyridines. These reactions can be categorized based on the bond formation strategy and the precursors used.

One common method involves the intramolecular cyclization of N-(pyrid-2-yl)formamidoximes, which yields scielo.brmdpi.comnih.govtriazolo[1,5-a]pyridines under mild conditions with reagents like trifluoroacetic anhydride. organic-chemistry.org Another approach is the PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides, which proceeds through a metal-free oxidative N-N bond formation to give 1,2,4-triazolo[1,5-a]pyridines in high yields. organic-chemistry.orgmdpi.com Similarly, an I2/KI-mediated oxidative N-N bond formation provides an environmentally friendly route to these fused systems from N-aryl amidines. organic-chemistry.org

The reaction of 2-hydrazinylpyridines with various reagents is a versatile method. For example, reaction with chloroethynylphosphonates leads to 3-methylphosphonylated scielo.brmdpi.comnih.govtriazolo[4,3-a]pyridines via a 5-exo-dig cyclization. beilstein-journals.org Additionally, ceric ammonium (B1175870) nitrate-catalyzed oxidative cyclization of amidrazones and aldehydes in polyethylene glycol is an economical method for synthesizing N-fused 1,2,4-triazoles. organic-chemistry.org

A novel synthesis of 1H-1,2,3-triazolo[4,5-d]pyridaz-4-ones has been reported through a ring-opening/ring-closing "cyclotransformation" of 1H-1,2,3-triazole-fused 5-nitropyridin-2(1H)-ones with hydrazine (B178648) hydrate. mdpi.com

| Precursor | Reagent/Catalyst | Product | Reference |

| N-(pyrid-2-yl)formamidoximes | Trifluoroacetic anhydride | scielo.brmdpi.comnih.govTriazolo[1,5-a]pyridines | organic-chemistry.org |

| N-(pyridin-2-yl)benzimidamides | PIFA | 1,2,4-Triazolo[1,5-a]pyridines | organic-chemistry.orgmdpi.com |

| N-aryl amidines | I2/KI | 1,5-fused 1,2,4-triazoles | organic-chemistry.org |

| 2-hydrazinylpyridines, chloroethynylphosphonates | K2CO3 | 3-methylphosphonylated scielo.brmdpi.comnih.govtriazolo[4,3-a]pyridines | beilstein-journals.org |

| Amidrazones, aldehydes | Ceric ammonium nitrate, PEG | N-fused 1,2,4-triazoles | organic-chemistry.org |

| 1H-1,2,3-triazole-fused 5-nitropyridin-2(1H)-ones | Hydrazine hydrate | 1H-1,2,3-triazolo[4,5-d]pyridaz-4-ones | mdpi.com |

Cross-Coupling Strategies in Related Pyridine (B92270)/Triazole Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming C-C and C-N bonds, respectively, in the synthesis of pyridine-triazole systems. nih.govmdpi.com

The Suzuki-Miyaura reaction has been utilized to synthesize novel pyridine derivatives by coupling 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids. nih.gov This method is valued for its tolerance of a wide range of functional groups and generally provides good yields. nih.gov For instance, the reaction of N-[5-bromo-2-methylpyridine-3-yl]acetamide with arylboronic acids in the presence of a palladium catalyst and a base affords the corresponding coupled products efficiently. nih.gov

The Buchwald-Hartwig amination is another key strategy, particularly for the synthesis of N-arylated amino-triazoles. An efficient method has been developed for the synthesis of 5-(het)arylamino-1,2,3-triazole derivatives via the cross-coupling of 5-amino-1,2,3-triazoles with (het)aryl halides. mdpi.com A specific palladium complex bearing an expanded-ring N-heterocyclic carbene ligand has been identified as a highly active catalyst for this transformation. mdpi.com

| Reaction Type | Substrates | Catalyst | Product Type | Reference |

| Suzuki-Miyaura | 5-bromo-2-methylpyridin-3-amine, arylboronic acids | Pd(PPh3)4, K3PO4 | 5-aryl-2-methylpyridin-3-amines | nih.gov |

| Buchwald-Hartwig | 5-amino-1,2,3-triazoles, (het)aryl halides | [(THP-Dipp)Pd(cinn)Cl] | 5-(het)arylamino-1,2,3-triazoles | mdpi.com |

| C-H/C-H Oxidative Cross-Coupling | 1,2,3-triazole N-oxides, pyridine N-oxides | Pd(OAc)2, Ag2CO3 | Cross-coupled pyridine-triazoles | rsc.org |

Electrochemical and Environmentally Benign Synthesis Protocols

Electrochemical synthesis is emerging as a green and efficient alternative for constructing triazole rings. These methods often avoid the use of harsh reagents and transition-metal catalysts. scielo.brnih.govsioc-journal.cn

One such method involves the electro-assisted "click reaction" for triazole synthesis, where copper(I) catalyst is generated in situ from the electrochemical oxidation of a copper foil electrode. scielo.brmdpi.com This approach has been shown to be highly efficient, providing excellent yields in short reaction times. scielo.br Pulse potential programs can further enhance the efficiency by reducing electrode passivation. scielo.br

Electrochemical multicomponent reactions have also been developed. For example, the reaction of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols can provide 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.org This process utilizes electrogenerated reactive iodine species and ammonia, avoiding strong oxidants. organic-chemistry.org Another electrochemical method involves the oxidative [3+2] annulation of amines and hydrazones to form 1,2,4-triazoles in a transition-metal- and external oxidant-free manner. sioc-journal.cn

Furthermore, reagent-free intramolecular dehydrogenative C-N cross-coupling under mild electrolytic conditions has been used to synthesize valuable 1,2,4-triazolo[4,3-a]pyridines from commercially available aldehydes and 2-hydrazinopyridines. rsc.org

| Method | Reactants | Key Features | Product | Reference |

| Electro-assisted Click Reaction | Benzyl bromide, sodium azide, phenylacetylene | In situ Cu(I) generation from Cu foil electrode | 1,2,3-Triazoles | scielo.br |

| Electrochemical Multicomponent Reaction | Aryl hydrazines, paraformaldehyde, NH4OAc, alcohols | Avoids strong oxidants and transition-metal catalysts | 1,5-disubstituted and 1-aryl 1,2,4-triazoles | organic-chemistry.org |

| Electrochemical Oxidative [3+2] Annulation | Amines, hydrazones | Transition-metal- and external oxidant-free | 1,2,4-Triazoles | sioc-journal.cn |

| Intramolecular Dehydrogenative C-N Cross-Coupling | Aliphatic/aromatic aldehydes, 2-hydrazinopyridines | Reagent-free, mild electrolytic conditions | 1,2,4-Triazolo[4,3-a]pyridines | rsc.org |

Strategic Derivatization of 2-Pyridin-3-yltriazol-4-amine

Once the core structure is assembled, further modifications can be made to fine-tune the compound's properties.

Modifications at the Pyridine Moiety

The pyridine ring of 2-pyridin-3-yltriazol-4-amine is susceptible to various chemical transformations, allowing for the introduction of diverse functional groups.

Electrophilic substitution reactions can occur on the pyridine ring, although the specific position of substitution will be influenced by the directing effects of the triazole and amine substituents. For instance, halogenation with chlorine or bromine in the presence of a Lewis acid could introduce halogen atoms, which can alter the compound's hydrophobicity and serve as handles for further cross-coupling reactions.

Oxidation of the pyridine nitrogen to its N-oxide can alter the electronic properties of the ring, making it more susceptible to certain nucleophilic substitution reactions.

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed if a halo-substituent is present on the pyridine ring. This allows for the introduction of various aryl or heteroaryl groups, expanding the structural diversity of the derivatives. The synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has been achieved through a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at C-4. nih.gov

Substitutions on the Triazole Ring

The 1,2,3-triazole ring, while generally stable, allows for specific substitutions, primarily at the C5 position, given that the C4 position is functionalized with an amine group in the parent compound. Direct functionalization of the triazole ring in N2-substituted-1,2,3-triazoles is a key strategy for structural diversification.

One common approach involves the use of pre-functionalized building blocks during synthesis. However, post-synthetic modification is also possible. For instance, halogenation at the C5 position can be achieved. Studies on related 2-aryl-1,2,3-triazoles have shown that palladium-catalyzed halogenation using N-halosuccinimides (NCS, NBS, NIS) can introduce chloro, bromo, or iodo groups onto the triazole ring, demonstrating a viable route for functionalization. scielo.br Another strategy involves starting with a 4,5-dibromo-1,2,3-triazole, where the bromine atoms can be selectively displaced to introduce various substituents, allowing for the synthesis of 2,4,5-trisubstituted 1,2,3-triazoles. scielo.br

Furthermore, metal-free oxidative cycloaddition reactions can be employed to generate triazoles with specific substitution patterns that might be difficult to achieve otherwise. For example, the reaction of N-tosylhydrazones with disubstituted triazoles can lead to [4+1] cycloaddition, highlighting alternative pathways to substituted triazoles. vulcanchem.com

The table below summarizes representative substitution reactions on the triazole ring of analogous systems.

| Reaction Type | Reagents & Conditions | Product Description | Reference |

| Halogenation | N-halosuccinimide (NCS, NBS), Pd catalyst | C5-halogenated-2-aryl-1,2,3-triazole | scielo.br |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | C5-aryl-2-aryl-1,2,3-triazole | scielo.br |

| C-H Activation | Cu(OAc)₂, various coupling partners | C5-functionalized-2-aryl-1,2,3-triazoles | frontiersin.org |

Functionalization of the Exocyclic Amine Group

The exocyclic amine group at the C4 position of 2-pyridin-3-yltriazol-4-amine is a versatile handle for a wide range of chemical transformations. Its nucleophilic character allows for reactions with various electrophiles to generate a diverse library of derivatives.

Acylation is a common functionalization strategy. The amine group can react with acid chlorides or anhydrides to form the corresponding amides. For instance, regioselective acylation of 1,2,4-triazol-5-amines with benzoyl chloride has been demonstrated, a reaction pathway applicable to the 1,2,3-triazole isomer. acs.org This transformation not only adds structural complexity but can also introduce functionalities that modulate the compound's properties. acs.org

Another important transformation is the formation of Schiff bases through condensation with aldehydes or ketones. The resulting imines can be stable compounds themselves or serve as intermediates for further reactions, such as reduction to secondary amines. The synthesis of nitrone derivatives from related 1,2,3-triazole-4-carbaldehydes, which involves the formation of a Schiff base intermediate followed by oxidation, illustrates this potential. bohrium.com Additionally, the amine can undergo reactions to form ureas and carbamates when treated with isocyanates or chloroformates, respectively. bibliotekanauki.pl

The table below details common functionalization reactions of the exocyclic amine group.

| Reaction Type | Reagents | Product | Reference |

| Acylation | Benzoyl chloride, Base | N-(2-(pyridin-3-yl)-2H-1,2,3-triazol-4-yl)benzamide | acs.org |

| Urea Formation | Phenyl isocyanate | 1-phenyl-3-(2-(pyridin-3-yl)-2H-1,2,3-triazol-4-yl)urea | bibliotekanauki.pl |

| Schiff Base Formation | Benzaldehyde, Acid catalyst | (E)-N-benzylidene-2-(pyridin-3-yl)-2H-1,2,3-triazol-4-amine | bohrium.com |

| Reductive Amination | Aldehyde/Ketone, NaBH₄ or other reducing agent | N-alkyl/aryl-2-(pyridin-3-yl)-2H-1,2,3-triazol-4-amine |

Application of Click Chemistry for Library Generation

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts, making them ideal for the rapid synthesis of large compound libraries. organic-chemistry.orgtcichemicals.com The cornerstone of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which regioselectively produces 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org

To generate a library based on the 2-pyridin-3-yltriazol-4-amine scaffold, one would typically employ a variation of the click reaction. The synthesis of the parent compound itself can be viewed as a "click-like" process. More broadly, libraries of analogs are constructed by reacting a diverse set of azides with a variety of terminal alkynes. tcichemicals.comenamine.net For example, reacting 3-azidopyridine (B1254633) with a collection of functionalized terminal alkynes would generate a library of 1-(pyridin-3-yl)-1H-1,2,3-triazoles. vulcanchem.com

While the title compound is a 2,4-disubstituted triazole, click chemistry principles are fundamental to creating large libraries of related triazole-containing compounds efficiently. By systematically varying the alkyne and azide building blocks, chemists can rapidly access a vast chemical space around the core triazole scaffold. tcichemicals.comenamine.net This methodology is not only efficient, yielding products in high purity, but is also compatible with a wide range of functional groups, allowing for significant molecular diversity. organic-chemistry.orgtcichemicals.com This approach is central to modern medicinal chemistry for the discovery of new biologically active agents. tcichemicals.com The ClickSeq method, used in generating sequencing libraries, further attests to the robustness and versatility of click chemistry in complex biological systems. wikipedia.orguni-muenchen.de

Chemical Reactivity and Transformation Pathways

Exploration of Electrophilic and Nucleophilic Reactions

The chemical reactivity of 2-pyridin-3-yltriazol-4-amine is dictated by the electronic properties of its constituent rings and functional groups.

Nucleophilic Reactions: The pyridine ring is generally electron-deficient and susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or upon quaternization of the nitrogen atom. bhu.ac.inmsu.edu Nucleophilic aromatic substitution (SNAr) can occur, typically at the C2 and C4 positions of the pyridine ring, if a suitable leaving group is present. msu.edumasterorganicchemistry.com The exocyclic amine group is a key nucleophilic center, capable of reacting with a variety of electrophiles as detailed in section 2.2.3. masterorganicchemistry.com The triazole nitrogens also possess lone pairs, but their involvement in the aromatic system reduces their nucleophilicity compared to the exocyclic amine.

Electrophilic Reactions: Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature and requires harsh conditions. bhu.ac.in When it does occur, substitution is favored at the C3 and C5 positions. However, the reactivity can be enhanced by forming the corresponding N-oxide. bhu.ac.in The pyridine-N-oxide is more reactive towards electrophiles, directing substitution to the C2 and C4 positions. bhu.ac.in The triazole ring itself is generally resistant to electrophilic attack due to the presence of three electronegative nitrogen atoms.

Investigation of Aromatic Substitution Patterns

The substitution pattern on the pyridine ring of 2-pyridin-3-yltriazol-4-amine is influenced by the inherent reactivity of pyridine and the electronic effect of the triazole substituent.

Pyridine Ring: As an electron-deficient heterocycle, pyridine directs incoming electrophiles to the 3- and 5-positions. Nucleophilic attack is favored at the 2-, 4-, and 6-positions. bhu.ac.inmsu.edu

Influence of the Triazole Substituent: The 1,2,3-triazole ring is an electron-withdrawing group. When attached to the pyridine ring at the 3-position, it further deactivates the ring towards electrophilic attack. Its directing influence on subsequent substitutions would need to be considered in concert with the pyridine nitrogen. For electrophilic substitution, it would reinforce the deactivation of the ring. For nucleophilic substitution on the pyridine ring, the presence of the triazole would further enhance the ring's electrophilicity, making it more susceptible to attack, especially if a leaving group is present at an activated position (e.g., C2 or C6). msu.edu

Directing effects in disubstituted aromatic systems can be complex, with the outcome depending on whether the directing influences of the existing groups are cooperative or antagonistic. msu.edu In the case of 2-pyridin-3-yltriazol-4-amine, the triazole at C3 and the ring nitrogen at C1 work together to direct potential electrophiles away from the ring and direct nucleophiles toward the activated C2, C4, and C6 positions.

Stability under Various Reaction Conditions

The stability of 2-pyridin-3-yltriazol-4-amine is largely conferred by the robust nature of the 1,2,3-triazole ring.

Thermal and pH Stability: The 1,2,3-triazole core is known for its high thermal stability and resistance to both acidic and basic hydrolysis. nih.govscispace.com This stability makes the triazole ring a reliable linker in various applications, as it can withstand a range of reaction conditions.

Redox Stability: The triazole ring is generally insensitive to both oxidation and reduction. nih.govscispace.com While strong oxidizing agents can potentially lead to the formation of pyridine-N-oxides, the triazole ring itself typically remains intact. vulcanchem.com Similarly, it is stable to many common reducing agents.

Enzymatic Stability: The 1,2,3-triazole moiety is also resistant to enzymatic degradation, which is a valuable property in the design of therapeutic agents. nih.govscispace.com

Structure Activity Relationship Sar Studies of 2 Pyridin 3 Yltriazol 4 Amine Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. d-nb.info The primary goal is to develop predictive models that can estimate the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. nih.gov

The development of predictive QSAR models is a cornerstone of modern drug discovery. nih.gov For heterocyclic compounds analogous to 2-Pyridin-3-yltriazol-4-amine, these models are typically built using a "training set" of molecules with known biological activities. humanjournals.com Various statistical methods, such as Multiple Linear Regression (MLR) and k-Nearest Neighbor (kNN), are employed to correlate molecular descriptors with activity. humanjournals.comnih.gov

The robustness and predictive power of these models are rigorously evaluated through internal and external validation techniques. d-nb.info Key statistical metrics include the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive r² (pred_r²) for an external test set. humanjournals.com For instance, in a study on pyrrolo[2,3-d]pyrimidin-4-amine derivatives as Janus kinase 1 (JAK1) inhibitors, a receptor-based Comparative Molecular Field Analysis (CoMFA) model yielded a q² of 0.78 and an r² of 0.98, indicating a highly predictive and statistically significant model. nih.gov Similarly, QSAR models for c-Met kinase inhibitors based on related pyridine (B92270) and triazine scaffolds were validated for their predictive ability on compounds not included in the training set. nih.gov These examples demonstrate a common methodology that can be applied to develop predictive models for 2-Pyridin-3-yltriazol-4-amine derivatives, enabling the virtual screening of new analogues.

Table 1: Example of Statistical Parameters for QSAR Model Validation

| Parameter | Description | Typical Value for a Robust Model |

| r² | Coefficient of determination; indicates the goodness of fit for the training set. | > 0.8 |

| q² (or r²_cv) | Cross-validated r²; measures the internal predictive ability of the model (e.g., via Leave-One-Out). | > 0.6 |

| pred_r² | Predictive r² for an external test set; measures the model's ability to predict the activity of new compounds. | > 0.6 |

| F-test | A statistical test that measures the overall significance of the regression model. | High value |

| RMSE | Root Mean Square Error; measures the average magnitude of the errors in the predictions. | Low value |

A crucial outcome of QSAR modeling is the identification of molecular descriptors that significantly influence biological activity. mdpi.com These descriptors are numerical values that encode different aspects of a molecule's structure, including its physicochemical, topological, electronic, and steric properties. frontiersin.orgresearchgate.net

In studies of related nitrogen-containing heterocyclic inhibitors, several classes of descriptors have been found to be critical. nih.gov For example, 3D-QSAR studies often identify steric and electrostatic fields as being paramount; these are visualized using contour maps that show where bulky or charged groups may enhance or diminish activity. nih.gov 2D-QSAR studies on similar scaffolds have highlighted the importance of descriptors related to molecular shape, polarity, and hydrophobicity. nih.govfrontiersin.org A QSAR study on c-Met kinase inhibitors identified 2D-autocorrelation descriptors, GETAWAY descriptors (which encode molecular geometry, topology, and atomic weights), and fragment-based polar surface area (PSA) as key predictors of activity. nih.gov Another analysis found that descriptors for positive van der Waals surface area and contact distances between hydrophilic interaction minima were significant. nih.gov Identifying these key descriptors provides direct insight into the SAR, guiding chemists in modifying the 2-Pyridin-3-yltriazol-4-amine scaffold to enhance target binding.

Table 2: Common Molecular Descriptors in QSAR Studies

| Descriptor Class | Example Descriptors | Information Encoded |

| Physicochemical | LogP, Molar Refractivity (MR) | Hydrophobicity, molecular volume, and polarizability. |

| Topological | Connectivity Indices, Kappa Shape Indices | Atomic connectivity and molecular shape/size. researchgate.net |

| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution and reactivity. researchgate.net |

| 3D/Steric | Steric Fields (CoMFA), van der Waals Surface Area | 3D shape and bulk of the molecule. nih.govnih.gov |

| Quantum-Chemical | Partial Charges, Polar Surface Area (PSA) | Electrostatic potential and polar interactions. frontiersin.org |

Development of Predictive Models for Biological Activity

Ligand-Based Design Principles

Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. These methods rely on analyzing a set of molecules known to be active at the target to infer the necessary structural requirements for binding.

Pharmacophore modeling is a powerful ligand-based technique used to identify the essential spatial arrangement of chemical features that a molecule must possess to interact with a specific biological target. openmedicinalchemistryjournal.com A pharmacophore model typically consists of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HYP), aromatic rings (RA), and positive/negative ionizable centers. nih.gov

For derivatives of 2-Pyridin-3-yltriazol-4-amine, which are often investigated as kinase inhibitors, the pharmacophore typically includes a hydrogen bond acceptor feature to interact with the "hinge" region of the kinase ATP-binding site. ijmtlm.orgsemanticscholar.org Studies on various triazole-containing compounds have identified common pharmacophoric patterns. tandfonline.comresearchgate.net For example, a pharmacophore model for HDAC2 inhibitors based on benzamide (B126) derivatives (which can contain pyridine moieties) identified one HBA, one HBD, one hydrophobic, and one ring aromatic feature as crucial for activity. nih.gov Similarly, mapping studies on thiadiazole derivatives identified multiple hydrophobic areas, two HBA features, and one HBD feature as key components of the pharmacophore. nih.gov Elucidating these features for a series of active 2-Pyridin-3-yltriazol-4-amine analogues allows for the virtual screening of large compound libraries to find new molecules that fit the model.

Table 3: Hypothetical Pharmacophore Features for a Kinase Inhibitor Scaffold

| Feature | Description | Potential Role in Binding |

| Hydrogen Bond Acceptor (HBA) | An atom or group with a lone pair of electrons (e.g., pyridine nitrogen, triazole nitrogen). | Forms hydrogen bonds with backbone amides in the kinase hinge region. |

| Hydrogen Bond Donor (HBD) | An atom with an acidic hydrogen (e.g., amine N-H). | Interacts with backbone carbonyls or specific amino acid side chains. |

| Hydrophobic (HYP) | A non-polar group (e.g., an unsubstituted phenyl ring). | Occupies hydrophobic pockets within the binding site. |

| Ring Aromatic (RA) | An aromatic ring system (e.g., the pyridine ring). | Participates in π-π stacking or hydrophobic interactions. |

Computational methods are used to perform conformational searches and identify the most stable conformers. nih.gov Studies on other bi-aryl heterocyclic systems, such as 2-pyridin-3-yl-benzoxazin-4-ones, have shown that different software packages can be used to generate and analyze conformers to find the one most representative of the bound state. researchgate.netnih.gov The flexibility of a molecule allows it to adapt its shape to fit the binding site, but excessive flexibility can be entropically unfavorable. Analysis of related structures shows that intra-molecular interactions, such as repulsion between adjacent groups, can influence the preferred conformation and deviate intra-annular torsion angles from the ideal. beilstein-journals.org Understanding the conformational preferences of 2-Pyridin-3-yltriazol-4-amine derivatives is essential for ensuring that designed molecules can adopt the correct geometry for optimal target engagement.

Pharmacophore Elucidation and Mapping

Insights from Structure-Guided Design

When the 3D structure of the target protein is available, structure-guided design becomes a powerful tool for inhibitor optimization. Molecular docking is a key technique used to predict the binding mode and affinity of a ligand within the active site of a protein. ijmtlm.org

For kinase inhibitors based on the pyridinyl-triazole scaffold, docking studies provide critical insights into specific protein-ligand interactions. A common interaction for many kinase inhibitors is the formation of one or more hydrogen bonds with the hinge region of the ATP-binding pocket. researchgate.net For example, docking studies of 1,2,4-triazole (B32235) derivatives into the ATP binding site of Focal Adhesion Kinase (FAK) revealed a crucial hydrogen bond between the N1 nitrogen of the triazole ring and the backbone of residue Cys502 in the hinge. nih.gov In another study, docking of 7-aryl-2-anilino-pyrrolopyrimidines into the Mer kinase domain suggested that a salt bridge between the aniline (B41778) nitrogen and the residue ASP678 was essential for potent activity, in addition to hinge binding interactions. researchgate.net These atomic-level insights allow for the rational design of modifications to the 2-Pyridin-3-yltriazol-4-amine scaffold—for instance, adding or repositioning functional groups to form new hydrogen bonds or to better occupy a hydrophobic pocket—leading to the development of inhibitors with enhanced potency and selectivity.

Computational Investigations and Molecular Modeling of 2 Pyridin 3 Yltriazol 4 Amine

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a ligand, such as a small molecule inhibitor, interacts with the binding site of a protein.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Computational studies on derivatives of the pyridinyl-triazole scaffold have successfully predicted their binding modes and affinities for several protein kinases, which are key targets in cancer therapy. For instance, a series of 1,2,3-triazolyl-pyridine hybrids were evaluated as potential inhibitors of Aurora B kinase, a protein involved in cell division and a target in cancer treatment. acs.org Docking studies predicted that these compounds bind within the kinase's active site, with binding energies indicating stable interactions. acs.org

Similarly, imidazopyridine-based 1,2,3-triazole derivatives were designed and docked against the PI3Kα active site, another crucial enzyme in cancer-related cell signaling pathways. bohrium.com The predicted binding affinities from these simulations correlated well with their experimentally observed anticancer activities. bohrium.com

The table below summarizes representative docking scores for derivatives, illustrating the binding affinity of the core scaffold against various kinase targets. A more negative binding energy score typically indicates a stronger and more favorable binding interaction.

| Compound Derivative | Target Protein | Docking Score (kcal/mol) |

| 1,2,3-Triazolyl-pyridine hybrid (Cmpd 3) | Aurora B Kinase (PDB: 4AF3) | -9.1 |

| 1,2,3-Triazolyl-pyridine hybrid (Cmpd 13) | Aurora B Kinase (PDB: 4AF3) | -10.2 |

| 1,2,3-Triazolyl-pyridine hybrid (Cmpd 14) | Aurora B Kinase (PDB: 4AF3) | -9.5 |

| Imidazo[1,2-a]pyridine-triazole (Cmpd 9d) | PI3Kα Kinase | - |

Table 1: Predicted binding affinities of pyridinyl-triazole derivatives against protein kinase targets. acs.orgbohrium.com

Identification of Critical Amino Acid Residues in Binding Pockets

A key outcome of molecular docking is the identification of specific amino acid residues within the protein's binding pocket that form critical interactions with the ligand. These interactions, which include hydrogen bonds, π-π stacking, and hydrophobic interactions, are essential for stabilizing the ligand-protein complex.

In the study of 1,2,3-triazolyl-pyridine hybrids targeting Aurora B kinase, several key interactions were identified. acs.org For example, one derivative with a phenyl group was predicted to form π-π, π-cation, and π-sigma interactions with residues Tyr156, Lys106, and Leu83, respectively. acs.org Another derivative formed crucial interactions with Lys106 and Leu83, where the pyridine (B92270) ring engaged in a π-cation interaction with Lys106 and the triazole moiety had a π-sigma interaction with Leu83. acs.org For imidazopyridine-triazole derivatives targeting PI3Kα, compound 9d showed effective interactions with SER 39 and stacking interactions with ARG 41. bohrium.com These findings highlight the importance of the pyridine and triazole rings in anchoring the compounds within the kinase active site.

| Compound Derivative | Target Protein | Interacting Amino Acid Residues | Interaction Type |

| 1,2,3-Triazolyl-pyridine hybrid (Cmpd 3) | Aurora B Kinase | Tyr156, Lys106, Leu83 | π-π, π-cation, π-sigma |

| 1,2,3-Triazolyl-pyridine hybrid (Cmpd 10) | Aurora B Kinase | Lys106, Leu83 | π-cation, π-sigma |

| Imidazo[1,2-a]pyridine-triazole (Cmpd 9d) | PI3Kα Kinase | SER 39, ARG 41 | H-bond, Stacking |

Table 2: Key amino acid interactions identified through molecular docking of pyridinyl-triazole derivatives. acs.orgbohrium.com

Virtual Screening for Potential Biological Targets

Virtual screening (VS) is a computational method that involves the rapid assessment of large libraries of chemical structures to identify those most likely to bind to a drug target. nih.gov The pyridinyl-triazole scaffold has been used in such campaigns to discover novel inhibitors for various targets.

For example, a structure-based virtual screening approach was used to identify new scaffolds for PIM-1 kinase, leading to the identification of a triazolo[4,5-b]pyridines series as potent inhibitors. researchgate.net In another effort, a pharmacophore model derived from known ligands was used to screen the ZINC database for new cyclin-dependent kinase (Cdk-2) inhibitors, resulting in the discovery of a pyrazolo[3,4-B] pyridine derivative with low micromolar inhibitory activity. rsc.org These studies demonstrate the utility of the pyridinyl-triazole core as a foundational structure in the virtual search for new bioactive compounds, particularly kinase inhibitors. nih.govrsc.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. In drug discovery, MD is used to assess the stability of a ligand-protein complex and to calculate binding free energies, offering a more dynamic and accurate picture than static docking.

Assessment of Ligand-Target Complex Stability and Dynamics

Calculation of Binding Free Energies (e.g., MM-PBSA, MM-GBSA)

Following MD simulations, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are often used to calculate the binding free energy of a ligand to its target. These calculations provide a more accurate estimation of binding affinity than docking scores alone. This approach is a cornerstone of modern rational drug design. nih.gov For example, in silico methods, including molecular dynamics and binding free energy calculations, are frequently applied in the design and optimization of novel kinase inhibitors. nih.gov The application of these methods to pyridinyl-triazole derivatives would be essential to validate and refine the initial findings from molecular docking, ensuring a more robust prediction of their inhibitory potential.

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. By applying DFT, we can model the properties of 2-Pyridin-3-yltriazol-4-amine based on calculations performed on related pyridine and triazole systems.

Electronic Structure Properties and Reactivity Prediction

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. acs.org

Molecular Electrostatic Potential (MEP) maps provide a visualization of the charge distribution on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack. In pyridine derivatives, the nitrogen atom is typically a region of negative potential, making it a likely site for electrophilic attack. Conversely, the amino group in the 4-position of the triazole ring would create a region of high electron density.

Table 1: Predicted Electronic Properties of 2-Pyridin-3-yltriazol-4-amine based on Analogous Compounds

| Parameter | Predicted Value/Characteristic | Rationale based on Analog Studies |

| HOMO Energy | Relatively High | The 4-amino group on the triazole ring is a strong electron-donating group, which typically raises the HOMO energy level. |

| LUMO Energy | Relatively Low | The pyridine ring is an electron-deficient (π-deficient) system, which tends to lower the LUMO energy level. |

| HOMO-LUMO Gap | Moderate | The combination of an electron-donating group and an electron-withdrawing ring system is expected to result in a moderate energy gap, suggesting significant reactivity. acs.org |

| MEP Negative Region | Pyridine Nitrogen, Triazole Nitrogens | These atoms are the most electronegative and are predicted to be the primary sites for hydrogen bonding and electrophilic attack. bohrium.com |

| MEP Positive Region | Amino Group Hydrogens | The hydrogens of the amino group are expected to be electron-poor and thus sites for nucleophilic attack. |

Aromaticity and Delocalization Studies

Aromaticity is a key concept describing the stability and electronic properties of cyclic, planar molecules with delocalized π-electrons. masterorganicchemistry.com It can be evaluated computationally using methods like the Nucleus-Independent Chemical Shift (NICS) index and Anisotropy of the Current-Induced Density (ACID) plots. nih.gov A negative NICS value inside a ring is indicative of aromatic character. nih.gov

Both the pyridine and triazole rings in 2-Pyridin-3-yltriazol-4-amine are considered aromatic heterocycles. Studies on azines, like pyridine, confirm their high aromaticity, comparable to benzene. researchgate.net Similarly, triazoles are aromatic, though their stability and aromatic character can vary between isomers. researchgate.net The fusion of these two aromatic rings through a C-C bond allows for potential electronic communication between them.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Predicting the ADME properties of a compound is essential in the early stages of drug development. Various computational models and software can estimate these parameters based on the molecular structure.

Computational Estimation of Key ADME Parameters

ADME parameters for novel compounds are often evaluated against established guidelines like Lipinski's Rule of Five. These rules correlate poor absorption or permeation with high molecular weight, high lipophilicity (logP), and a high number of hydrogen bond donors and acceptors. In silico studies on various pyridine-triazole hybrids have shown that they often comply with these rules, suggesting good potential for oral bioavailability. rsc.orgacs.org

Table 2: Predicted ADME Parameters for 2-Pyridin-3-yltriazol-4-amine

| ADME Parameter | Predicted Property | Rationale/Method |

| Molecular Weight | Approx. 174.18 g/mol | Compliant with Lipinski's Rule (< 500) |

| logP (Lipophilicity) | Low to Moderate | Expected to be within the acceptable range for drug-likeness (< 5) |

| Hydrogen Bond Donors | 2 (from -NH2) | Compliant with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 4 (3 from triazole N, 1 from pyridine N) | Compliant with Lipinski's Rule (< 10) |

| Human Oral Absorption | High | Studies on similar quinoline-triazole hybrids predict high oral absorption. mdpi.com |

| Aqueous Solubility | Moderate to High | The presence of multiple nitrogen atoms capable of hydrogen bonding with water is likely to enhance solubility. |

Prediction of Metabolic Stability and Pathways

Predicting how a compound will be metabolized by the body is crucial for determining its half-life and potential for producing toxic byproducts. Computational tools like PathPred can predict metabolic pathways by identifying known chemical transformations catalyzed by enzymes. pharmafeatures.com

For 2-Pyridin-3-yltriazol-4-amine, several metabolic pathways can be hypothesized based on its structure. The primary sites for metabolism are often the most reactive or accessible parts of the molecule.

Potential metabolic transformations include:

Oxidation: The pyridine ring is susceptible to oxidation, potentially forming an N-oxide on the pyridine nitrogen. Aromatic hydroxylation on the pyridine ring is also a common metabolic route.

N-dealkylation/Deamination: While the amino group is primary, it could undergo various transformations, although this is generally less common than oxidation of the rings.

Conjugation: The amino group and any hydroxylated metabolites could undergo phase II conjugation reactions, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion.

Biological Activity and Preclinical Assessment of 2 Pyridin 3 Yltriazol 4 Amine and Its Analogs in Vitro Studies

Antimicrobial Activity Profile

The 1,2,4-triazole (B32235) scaffold is a core component of numerous compounds with established biological activity. nih.gov Analogs of 2-Pyridin-3-yltriazol-4-amine, particularly those with substitutions at the 3 and 5 positions of the triazole ring, have demonstrated a wide spectrum of antimicrobial effects. iajps.comrjptonline.org

Broad-Spectrum Antibacterial Evaluation

Derivatives of 3,5-disubstituted-1,2,4-triazole have shown promising results in antibacterial screenings. researchgate.netjaper.in For instance, certain Schiff base hydrazones derived from 4-amino-3-(4-pyridyl)-5-mercapto-1,2,4-triazole exhibited significant inhibitory activity against Staphylococcus aureus. japer.in Another study highlighted that some 5-(5-nitro-2-furyl)-1,2,4-triazole derivatives displayed greater antibacterial activity than the standard drug nitrofurantoin, particularly against Gram-negative bacteria. japer.in

In a separate investigation, several 2-mercaptobenzothiazole (B37678) derivatives incorporating a 3,5-disubstituted-1,2,4-triazole moiety were synthesized and evaluated for their in vitro antibacterial activity. nih.govresearchgate.net One of these compounds demonstrated noteworthy activity against the Gram-negative bacterium Escherichia coli. nih.govresearchgate.net The antibacterial potential of 1,2,4-triazole derivatives is often attributed to the specific functional groups and their positions on the triazole ring, which can significantly influence their biological activity. bohrium.com

Table 1: In Vitro Antibacterial Activity of Selected 1,2,4-Triazole Analogs

| Compound Type | Bacterial Strain(s) | Activity Level | Reference(s) |

|---|---|---|---|

| 4-amino-3-(4-pyridyl)-5-mercapto-1,2,4-triazole Schiff base hydrazones | Staphylococcus aureus | Good inhibition | japer.in |

| 5-(5-nitro-2-furyl)-1,2,4-triazole derivatives | Gram-negative bacteria | Higher than nitrofurantoin | japer.in |

| 2-mercaptobenzothiazole with 1,2,4-triazole moiety | Escherichia coli | Significant | nih.govresearchgate.net |

| 3,5-disubstituted-1,2,4-triazoles | Various Gram-positive and Gram-negative bacteria | Moderate to good | researchgate.net |

Antifungal Efficacy Assessments

The 1,2,4-triazole nucleus is a well-known pharmacophore in many commercially available antifungal agents, such as fluconazole. iajps.com Research has confirmed that analogs of 2-Pyridin-3-yltriazol-4-amine often possess significant antifungal properties. iajps.comresearchgate.netsphinxsai.com For example, a series of 5-(N-substituted carboxamidomethylthio)–3-(3'-pyridyl)-1,2,4-triazoles were tested against Candida albicans and Aspergillus niger, with several compounds showing comparable or even superior activity to the standard drug fluconazole, especially at higher concentrations. sphinxsai.com

Similarly, some 3,5-disubstituted-1,2,4-triazole derivatives demonstrated high antifungal activity, with one compound in particular showing strong potential for further development. researchgate.net In another study, newly synthesized vinyl-1,2,4-triazole derivatives exhibited good antifungal activity, in some cases surpassing that of ketoconazole (B1673606) and bifonazole. bohrium.com The antifungal activity of these compounds is often linked to the toxophoric -(N-C-N)- moiety within the triazole ring. sphinxsai.com

Table 2: In Vitro Antifungal Activity of Selected 1,2,4-Triazole Analogs

| Compound Type | Fungal Strain(s) | Activity Level | Reference(s) |

|---|---|---|---|

| 5-(N-substituted carboxamidomethylthio)–3-(3'-pyridyl)-1,2,4-triazoles | Candida albicans, Aspergillus niger | Comparable/superior to fluconazole | sphinxsai.com |

| 3,5-disubstituted-1,2,4-triazoles | Not specified | High | researchgate.net |

| Vinyl-1,2,4-triazole derivatives | Not specified | Better than ketoconazole and bifonazole | bohrium.com |

| 2-mercaptobenzothiazole with 1,2,4-triazole moiety | Candida albicans | Significant | nih.gov |

Mechanistic Insights into Antimicrobial Action (In Vitro)

The antimicrobial effects of 1,2,4-triazole derivatives are believed to stem from their ability to inhibit essential enzymes in pathogens. bohrium.comnih.gov For their antifungal action, a primary mechanism is the inhibition of the lanosterol (B1674476) 14-alpha-demethylase enzyme (CYP51). bohrium.com This enzyme is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.

In bacteria, 1,2,4-triazole derivatives have been shown to have inhibitory potential against several key proteins, including DNA gyrase, dihydrofolate reductase (DHFR), and glucosamine-6-phosphate synthase. bohrium.comnih.gov Molecular docking studies have supported these hypotheses, indicating that these compounds can bind to the active sites of these enzymes, thereby disrupting essential cellular processes and leading to microbial death. researchgate.netbohrium.com

Anticancer Activity and Target Modulation

In addition to their antimicrobial properties, 1,2,4-triazole derivatives have been extensively investigated for their potential as anticancer agents. nih.govimist.mafrontiersin.org A number of commercially available anticancer drugs, such as anastrozole (B1683761) and letrozole, feature this heterocyclic scaffold. mdpi.com

In Vitro Cytotoxicity against Cancer Cell Lines

Numerous studies have demonstrated the in vitro cytotoxicity of 3,5-disubstituted-1,2,4-triazole analogs against a wide range of human cancer cell lines. mdpi.comresearchgate.netaun.edu.eg For instance, a series of indolyl-1,2,4-triazole congeners displayed promising activity, with some compounds showing broad-spectrum efficacy. researchgate.net In another study, certain 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs exhibited significant anticancer activity, with one compound being particularly effective against the CNS cancer cell line SNB-75. mdpi.com

Furthermore, fluorinated 1,2,3-triazole derivatives have shown moderate to good activity against breast (MCF-7) and cervical (HeLa) cancer cell lines. nih.gov Hybrids of 1,2,4-triazole and isothiocyanates have also been synthesized and evaluated, with some compounds demonstrating remarkable antiproliferative activity against various tested cell lines. aun.edu.eg The cytotoxic effects of these compounds are often evaluated using assays like the MTT assay, which measures cell viability. aun.edu.egnih.gov

Table 3: In Vitro Cytotoxicity of Selected 1,2,4-Triazole Analogs

| Compound Type | Cancer Cell Line(s) | Notable Finding(s) | Reference(s) |

|---|---|---|---|

| Indolyl-1,2,4-triazole congeners | Various human cancer cell lines | Promising and broadly active | researchgate.net |

| 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | CNS cancer cell line SNB-75 | Most sensitive cell line to a lead compound | mdpi.com |

| Fluorinated 1,2,3-triazole derivatives | Breast (MCF-7), Cervical (HeLa) | Moderate to good activity | nih.gov |

| 1,2,4-triazole/isothiocyanate hybrids | Various cancer cell lines | Remarkable antiproliferative activity | aun.edu.eg |

| Thiazolo[3,2-b] researchgate.netjaper.inbohrium.com-triazoles | NCI 60 cell line panel | Remarkable antiproliferative activities | bohrium.com |

Identification of Relevant Kinase and Receptor Targets (e.g., JAK1, RAS p21, EGFR, VEGFR2, FGFRs)

The anticancer activity of 1,2,4-triazole derivatives is often linked to their ability to inhibit specific kinases and receptors that are crucial for cancer cell growth and proliferation.

JAK1: Diamino-1,2,4-triazole derivatives have been identified as selective inhibitors of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2) over JAK2 and JAK3. nih.govtandfonline.com Additionally, compounds with a triazolo[1,5-a]pyridine core have demonstrated excellent potency against JAK1. mdpi.comacs.org

RAS p21: The triazole derivative Ribavirin has been shown to inhibit the Ras-Raf-1 pathway by depleting GTP pools, which can affect the regulation of Raf kinase by the Ras protein. nih.gov

EGFR: Several series of 1,2,4-triazole derivatives have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR). aun.edu.egbohrium.comfrontiersin.orgacs.org Some of these compounds have shown promising EGFR inhibitory activity, with molecular docking studies confirming their binding to the ATP-binding site of the enzyme. bohrium.comfrontiersin.org

VEGFR2: Novel indolyl-1,2,4-triazole hybrids have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. nih.govurotoday.com Some of these analogs exhibited VEGFR-2 inhibitory activity superior to the reference drug sunitinib. nih.govurotoday.com Other 1,2,4-triazole-tethered indolinones have also shown significant VEGFR-2 inhibition. researchgate.netmdpi.com

FGFRs: Through fragment-based virtual screening, novel series of inhibitors for Fibroblast Growth Factor Receptor 1 (FGFR1) have been designed, incorporating a 1H-1,2,4-triazole scaffold. figshare.comresearchgate.net

Table 4: Kinase and Receptor Targets of 1,2,4-Triazole Analogs

| Target | Compound Class | Notable Finding | Reference(s) |

|---|---|---|---|

| JAK1 | Diamino-1,2,4-triazoles, Triazolo[1,5-a]pyridines | Selective inhibition over other JAKs | nih.govmdpi.comacs.org |

| RAS p21 | Ribavirin (a triazole derivative) | Inhibition of the Ras-Raf-1 pathway | nih.gov |

| EGFR | Thiazolo[3,2-b] researchgate.netjaper.inbohrium.com-triazoles, 1,2,4-triazole/isothiocyanate hybrids | Promising inhibitory activity | aun.edu.egbohrium.comfrontiersin.org |

| VEGFR2 | Indolyl-1,2,4-triazole hybrids, 1,2,4-triazole-tethered indolinones | Potent inhibition, some superior to sunitinib | nih.govurotoday.comresearchgate.netmdpi.com |

| FGFR1 | 1H-1,2,4-triazole-based derivatives | Designed as potent inhibitors via virtual screening | figshare.comresearchgate.net |

Apoptosis Induction and Cell Cycle Arrest Mechanisms (In Vitro)

The anticancer effects of pyridyl-triazole analogs are significantly attributed to their ability to induce programmed cell death (apoptosis) and to halt the process of cell division (cell cycle arrest). In vitro studies on human cancer cell lines have shown that these compounds can interfere with the cell cycle at critical checkpoints, preventing cancer cells from proliferating.

Specifically, certain analogs of 2-Pyridin-3-yltriazol-4-amine have been observed to cause cell cycle arrest at the G2/M phase. This is a crucial stage just before a cell divides, and arresting the cycle here often leads to apoptosis. nih.gov For instance, treatment with 1-phenyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea, an analog, resulted in G2/M phase arrest in A549 lung cancer cells. This effect is often linked to the modulation of key regulatory proteins. The down-regulation of cyclin B1, a protein essential for entry into mitosis, has been correlated with G2/M arrest induced by such compounds. nih.gov

Furthermore, the induction of apoptosis is a primary mechanism of cytotoxicity. This is evidenced by morphological changes in the cells and DNA fragmentation. nih.gov The activation of the intrinsic apoptotic pathway is a common finding, marked by the activation of initiator caspase-9 and executioner caspases-3 and 7. Studies on related indole (B1671886) derivatives also show that these compounds can decrease the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1. nih.gov Some analogs, depending on their concentration, can exhibit biphasic effects, inducing G0/G1 arrest at lower concentrations and G2/M arrest at higher concentrations by targeting pathways such as JNK/p53/p21 and Akt signaling. nih.gov A pyrrolyldihydropyrazino[1,2-a]indoletrione analogue, for example, was shown to arrest the cell cycle of colorectal cancer cells at the G2/M phase, leading to apoptosis. mdpi.com

Table 1: In Vitro Cell Cycle Arrest and Apoptosis Induction by Analogs

| Analog Compound | Cell Line | Effect | Observed Mechanism | Reference |

|---|---|---|---|---|

| 1-phenyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea | A549 (Lung Cancer) | Cell Cycle Arrest | G2/M phase arrest | |

| 3,4,5-trimethoxy-4'-bromo-cis-stilbene | A549 (Lung Cancer) | Cell Cycle Arrest & Apoptosis | G2/M arrest, p53 & p21 elevation, Cyclin B1 down-regulation | nih.gov |

| 2,3-Arylpyridylindole derivative | A549 (Lung Cancer) | Cell Cycle Arrest | G0/G1 arrest (low conc.), G2/M arrest (high conc.) via JNK/p53/p21 and Akt pathways | nih.gov |

| Erythraline | SiHa (Cervical Cancer) | Cell Cycle Arrest & Apoptosis | G2/M phase arrest | mdpi.com |

| Pyrrolyldihydropyrazino[1,2-a]indoletrione analogue | HCT116 & HCT8 (Colorectal Cancer) | Cell Cycle Arrest & Apoptosis | G2/M phase arrest, microtubule stabilization | mdpi.com |

Anti-inflammatory and Immunomodulatory Effects

In Vitro Modulation of Inflammatory Signaling Pathways (e.g., NF-κB activation)

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. iu.edutandfonline.com Inappropriate activation of NF-κB is linked to many chronic inflammatory diseases and cancers. Several analogs containing the triazole scaffold have demonstrated potent inhibitory effects on this pathway in vitro.

Studies on asiatic acid-based 1,2,3-triazole derivatives found that they could effectively block NF-κB activation induced by tumor necrosis factor-alpha (TNF-α). tandfonline.comnih.gov The introduction of the triazole moiety to the parent compound resulted in a significant increase in inhibitory activity. nih.gov Molecular docking studies suggest that the 1,2,3-triazole ring plays a crucial role in binding to and inhibiting the NF-κB complex. tandfonline.comnih.gov Similarly, melampomagnolide B (MMB) triazole analogs have been shown to be potent inhibitors of p65 phosphorylation, a key step in NF-κB activation. iu.edu One lead compound from this series was significantly more potent than the natural product parthenolide (B1678480) at inhibiting this process. iu.edu Another study on 6-phenoxy-1,2,4-triazolo[3,4-a]phthalazine-3-carboxamide derivatives identified a compound with significant activity as an inhibitor of NF-κB activation, comparable to the reference drug dihydrotanshinone. mdpi.com These findings collectively indicate that the pyridyl-triazole structure is a promising pharmacophore for developing agents that can modulate inflammatory responses by targeting the NF-κB pathway. iu.edutandfonline.comnih.govmdpi.com

Enzyme Inhibition in Inflammatory Processes

A key mechanism of anti-inflammatory action is the inhibition of enzymes that produce pro-inflammatory mediators. Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are major targets for non-steroidal anti-inflammatory drugs (NSAIDs). semanticscholar.org Various diaryl-1,2,4-triazole derivatives have been synthesized and evaluated as inhibitors of COX-1 and COX-2.

Several of these analogs exhibit potent and selective inhibition of COX-2. mdpi.comsemanticscholar.orgresearchgate.net For example, a series of diaryltriazole derivatives yielded a compound (15a) with an exceptionally low IC₅₀ value of 0.002 µM against COX-2, indicating high potency. semanticscholar.orgresearchgate.net Another study on thiophene-containing pyridine (B92270) derivatives identified a compound (3) that showed strong inhibition of both COX-1 (IC₅₀ = 3.7 µM) and COX-2 (IC₅₀ = 0.39 µM). d-nb.info The selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it is associated with a lower risk of gastrointestinal side effects. isfcppharmaspire.com The ability of these triazole-based compounds to fit into the active site of the COX-2 enzyme underpins their inhibitory activity. semanticscholar.orgresearchgate.net

Table 2: In Vitro COX Enzyme Inhibition by Triazole Analogs

| Analog Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference |

|---|---|---|---|

| Diaryl-1,2,4-triazole (Compound 21a) | 8.85 | 1.98 | mdpi.com |

| Diaryl-1,2,4-triazole (Compound 21b) | 9.15 | 2.13 | mdpi.com |

| Diarylpyrazole (Compound 4b) | >100 | 0.017 | semanticscholar.org |

| Diaryltriazole (Compound 15a) | 0.325 | 0.002 | semanticscholar.orgresearchgate.net |

| Thiophene-pyridyl-pyrimidine (Compound 3) | 3.7 | 0.39 | d-nb.info |

| Thiophene-pyridyl-pyrimidine (Compound 4) | 4.8 | 0.44 | d-nb.info |

Antioxidant Potential

In Vitro Radical Scavenging Assays

Oxidative stress, caused by an imbalance of free radicals and antioxidants, contributes to various diseases. Compounds that can scavenge free radicals have therapeutic potential. The antioxidant capacity of pyridyl-triazole analogs has been evaluated using standard in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) radical scavenging tests. nih.govresearchgate.netmdpi.com

A study on 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP), a close analog of the title compound, demonstrated its ability to neutralize both DPPH and ABTS radicals. nih.gov The IC₅₀ values, which represent the concentration required to scavenge 50% of the radicals, were determined to be 2.2 x 10⁻³ M for DPPH and 5.5 x 10⁻⁵ M for ABTS. nih.gov Another investigation into 5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid derivatives found a particularly potent compound (6b) with IC₅₀ values of 5.71 µg/ml in the DPPH assay and 4.12 µg/ml in the ABTS assay, which was more potent than the standard antioxidant ascorbic acid. researchgate.net The presence of electron-repelling groups like amino (-NH₂) and thiol (-SH) on the triazole ring is believed to contribute significantly to the radical scavenging ability. nih.gov These results highlight the inherent antioxidant properties of the 4-amino-triazole scaffold. nih.govresearchgate.net

Table 3: In Vitro Radical Scavenging Activity of Analogs

| Analog Compound | Assay | IC₅₀ Value | Reference |

|---|---|---|---|

| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | DPPH | 2.2 x 10⁻³ M | nih.gov |

| ABTS | 5.5 x 10⁻⁵ M | nih.gov | |

| 4-amino-5-((aryl substituted)-4H-1,2,4-triazol-3-yl)thio-linked hydroxamic acid (Compound 6b) | DPPH | 5.71 µg/ml | researchgate.net |

| ABTS | 4.12 µg/ml | researchgate.net |

Interaction with Oxidative Stress Biomarkers

Beyond direct radical scavenging, the antioxidant potential of a compound can also be assessed by its interaction with biological markers of oxidative stress. One such important enzyme is Heme Oxygenase-1 (HO-1), a critical stress-responsive enzyme with antioxidant functions. jcpjournal.org The catalytic activity of HO-1 involves the degradation of heme to produce biliverdin (B22007) (which is converted to the potent antioxidant bilirubin), iron, and carbon monoxide. researchgate.net

While direct studies on the interaction of 2-Pyridin-3-yltriazol-4-amine with oxidative stress biomarkers are limited, research on other triazole-based compounds provides insight into potential mechanisms. For example, the X-ray crystal structure of human HO-1 has been resolved in a complex with a 1,2,4-triazole-based inhibitor, 4-phenyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone. rcsb.org This study revealed that the inhibitor binds to the enzyme's active site, with the N4 nitrogen of the triazole ring coordinating with the heme iron. rcsb.org This demonstrates that the triazole moiety can directly interact with and modulate the activity of key enzymes involved in the oxidative stress response. This suggests a plausible mechanism by which pyridyl-triazole compounds could exert antioxidant effects, not just by scavenging radicals, but by influencing enzymatic pathways that regulate cellular redox balance.

Other Notable Biological Activities (e.g., Antimalarial)

The scaffold of 2-pyridin-3-yltriazol-4-amine has been incorporated into various molecular structures to explore their therapeutic potential. A significant area of investigation has been the development of analogs for the treatment of parasitic diseases, most notably malaria.

In Vitro Efficacy against Protozoan Parasites (e.g., Plasmodium falciparum)

The global effort to combat malaria, a life-threatening disease caused by Plasmodium parasites, necessitates the discovery of novel therapeutic agents, particularly those effective against drug-resistant strains. nih.gov Analogs of 2-pyridin-3-yltriazol-4-amine, which combine the triazole and pyridine moieties, have been a subject of interest in this field. These compounds have been evaluated for their ability to inhibit the growth of Plasmodium falciparum, the most lethal species responsible for malaria in humans. nih.gov

Research into various triazole-containing compounds has demonstrated notable in vitro activity against P. falciparum. For instance, a series of 1,2,4-triazolo[4,3-a]pyrazine analogs showed antimalarial activity against the 3D7 strain of P. falciparum, with tertiary alkylamine derivatives exhibiting IC₅₀ values between 9.90 and 23.30 µM. beilstein-journals.org Similarly, quinoline-triazole hybrids have been reported to arrest the development of P. falciparum at the trophozoite stage, with EC₅₀ values of 21.89 µM and 49.88 µM for specific analogs. rsc.org

Further studies on triazole-amino acid hybrids identified compounds with antimalarial activity against the 3D7 strain of P. falciparum, with IC₅₀ values of 9.26 μM and 20.62 μM for compounds designated as 15 and 18, respectively. researchgate.net In another study, novel rsc.orgacs.orgmdpi.comtriazolo[4,3-a]pyridine sulfonamides were synthesized and evaluated, with the most potent compounds showing IC₅₀ values of 2.24 µM and 4.98 µM against P. falciparum. nih.govnih.gov A particularly potent analog, 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene, displayed significant efficacy with IC₅₀ values of 0.07 µM against the chloroquine-resistant W2 strain and 0.06 µM against the 3D7 strain. researchgate.net

**Table 1: In Vitro Antimalarial Activity of 2-Pyridin-3-yltriazol-4-amine Analogs against *P. falciparum***

| Compound Class/Analog | P. falciparum Strain | IC₅₀/EC₅₀ (µM) | Reference |

|---|---|---|---|

| Quinoline-triazole hybrid (T4) | Trophozoite Stage | 21.89 (EC₅₀) | rsc.org |

| Quinoline-triazole hybrid (T7) | Trophozoite Stage | 49.88 (EC₅₀) | rsc.org |

| Triazole-amino acid hybrid (15) | 3D7 | 9.26 (IC₅₀) | researchgate.net |

| Triazole-amino acid hybrid (18) | 3D7 | 20.62 (IC₅₀) | researchgate.net |

| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene (1m) | W2 (Resistant) | 0.07 (IC₅₀) | researchgate.net |

| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene (1m) | 3D7 | 0.06 (IC₅₀) | researchgate.net |

| Tertiary alkylamine substituted 1,2,4-triazolo[4,3-a]pyrazines | 3D7 | 9.90 - 23.30 (IC₅₀) | beilstein-journals.org |

| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- rsc.orgacs.orgmdpi.comtriazolo[4,3-a]pyridine-6-sulfonamide | Not Specified | 2.24 (IC₅₀) | nih.govnih.gov |

| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- rsc.orgacs.orgmdpi.comtriazolo[4,3-a]pyridin-3(2H)-one | Not Specified | 4.98 (IC₅₀) | nih.govnih.gov |

Characterization of Target Enzymes (e.g., Falcipain-2)

The antimalarial activity of many triazole-based compounds is attributed to their ability to inhibit essential parasitic enzymes. nih.gov A key target in P. falciparum is falcipain-2, a cysteine protease. rsc.orgresearchgate.net This enzyme is crucial for the parasite's survival as it plays a central role in the degradation of host hemoglobin within the parasite's food vacuole. rsc.orgplos.org This process provides essential amino acids required for parasite protein synthesis. plos.org Inhibition of falcipain-2 disrupts this vital pathway, leading to parasite death, making it an important target for antimalarial drug development. nih.govrsc.org

Several studies have confirmed that triazole-containing hybrids can effectively inhibit falcipain-2. Quinoline-triazole hybrids were shown to inhibit the catalytic activity of falcipain-2, with compounds T4 and T7 exhibiting IC₅₀ values of 16.16 μM and 25.64 μM, respectively. rsc.org Molecular docking studies have further supported that these hybrids bind within the active site of falcipain-2. researchgate.net Similarly, triazole-amino acid hybrids have been reported to hinder hemoglobin degradation by inhibiting falcipain-2. researchgate.net The development of novel rsc.orgacs.orgmdpi.comtriazolo[4,3-a]pyridine sulfonamides was also guided by their potential to inhibit falcipain-2, linking their antimalarial effects to the disruption of this enzyme's function. nih.govnih.gov

Table 2: In Vitro Inhibition of Falcipain-2 by Triazole Analogs

| Compound Class/Analog | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Quinoline-triazole hybrid (T7) | Falcipain-2 | 16.16 | rsc.org |

| Quinoline-triazole hybrid (T4) | Falcipain-2 | 25.64 | rsc.org |

Role of 2 Pyridin 3 Yltriazol 4 Amine in Drug Discovery and Development

Scaffold Hopping and Chemical Space Exploration

Scaffold hopping is a crucial strategy in medicinal chemistry aimed at identifying isofunctional molecular structures with distinctly different core frameworks. redheracles.net This approach allows researchers to move beyond existing chemical series to discover novel compounds with improved properties, such as enhanced potency, better pharmacokinetics, or a more favorable intellectual property position. cam.ac.uk The triazole-pyridine motif is an excellent example of a successful scaffold hop, often replacing other heterocyclic or aromatic systems to improve drug-like characteristics.

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a fundamental tactic in lead optimization. drughunter.comu-tokyo.ac.jp The goal is to create a new molecule with modified or improved biological activity, pharmacokinetics, or reduced toxicity. cambridgemedchemconsulting.com The triazole-pyridine core and its derivatives are frequently employed in bioisosteric replacement strategies.

Amide Bond Bioisosteres : The 1,2,3-triazole ring is a well-established bioisostere for amide and ester functional groups. mdpi.comacs.org This replacement is particularly valuable because, unlike amide bonds which are susceptible to hydrolysis by metabolic enzymes, the triazole ring is exceptionally stable. This substitution can significantly enhance a compound's metabolic stability and oral bioavailability while maintaining the necessary geometry and hydrogen bonding capabilities for target engagement. drughunter.comnih.gov

Heterocyclic Ring Replacements : In a process known as scaffold hopping, entire heterocyclic cores can be replaced. For instance, researchers have successfully replaced pyrimidine (B1678525) cores with pyrazole (B372694) or furanopyrimidine scaffolds to improve physicochemical properties and discover potent new inhibitors. nih.govnih.gov Similarly, the pyridine (B92270) ring within the 2-Pyridin-3-yltriazol-4-amine structure can be a strategic replacement for a phenyl group to modulate properties like solubility and protein binding. dovepress.com

The following table illustrates common bioisosteric replacements relevant to the triazole-pyridine motif.

| Original Group | Bioisosteric Replacement | Potential Advantage |

| Amide (-CONH-) | 1,2,3-Triazole | Increased metabolic stability, maintained H-bonding. drughunter.comnih.gov |

| Phenyl | Pyridine | Improved water solubility, enhanced potency, modulated metabolism. dovepress.comnih.gov |

| Carboxylic Acid | Tetrazole, 5-oxo-1,2,4-oxadiazole | Maintained acidity, improved permeability. drughunter.com |

| Pyrimidine | Pyrazole | Improved physicochemical properties. nih.gov |

The fusion of triazole and pyridine rings into a single molecular entity offers a synergistic combination of benefits for drug design. dergipark.org.tr

Improved Physicochemical and Pharmacokinetic Properties : The pyridine moiety, being a basic heterocycle, can improve water solubility, which is a critical parameter for drug formulation and absorption. nih.gov Its incorporation can also enhance metabolic stability and cell permeability. dovepress.com The triazole ring contributes to this profile with its high polarity, stability, and ability to form strong dipole moments and hydrogen bonds, mimicking peptide bonds without the associated metabolic liability. acs.orgdergipark.org.tr